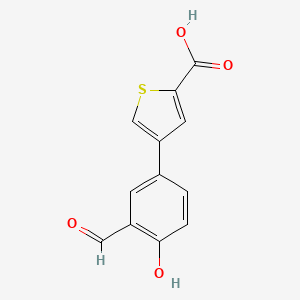
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% (abbreviated as 5-CMPF) is an aromatic compound used in a variety of applications. It is a white crystalline solid with a faint odor and is soluble in water and alcohol. 5-CMPF is a useful reagent for organic synthesis and is used in the production of pharmaceuticals, dyes, and other chemicals. It is also used as a catalyst in various reactions and as a corrosion inhibitor in petroleum products.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including aryl amines and aryl sulfonamides. It has also been used as a catalyst in the synthesis of polymers and in the degradation of polymers. Additionally, 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pharmaceuticals, and other chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is not fully understood, but it is believed to involve the formation of an active intermediate species. This intermediate species is thought to be responsible for the catalytic activity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. It is also believed that the intermediate species is capable of undergoing a variety of reactions, including oxidation, reduction, and hydrolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% are not well understood. It is known to be a mild irritant to the skin and eyes, but the exact mechanism of action is unknown. It has also been found to be toxic to aquatic organisms, but the exact mechanism of toxicity is also unknown.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is relatively inexpensive and readily available. Additionally, it is a mild irritant, so it is less likely to cause harm to laboratory personnel. The main limitation of using 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is that its mechanism of action is not fully understood, so it is difficult to predict the results of experiments using this compound.
Zukünftige Richtungen
Future research on 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% should focus on improving the understanding of its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on the toxicity of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% to aquatic organisms, as well as its potential applications in the synthesis of pharmaceuticals and other chemicals. Additionally, research should focus on developing safer and more efficient methods for the synthesis of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%. Finally, further research should be conducted on the potential uses of 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% in the production of polymers and dyes.
Synthesemethoden
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95% is typically synthesized through the reaction of 4-chloro-2-methylphenol and formic acid. The reaction is typically performed in aqueous solution at pH 3-4, using a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at temperatures ranging from 60°C to 80°C and is typically complete in 2-3 hours. The product is then isolated by filtration and crystallization.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPSHSLIPYTDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685197 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261902-79-7 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














